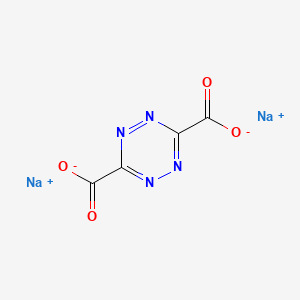

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate

Description

Properties

IUPAC Name |

disodium;1,2,4,5-tetrazine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHORAEJXDWQQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655096 | |

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113631-48-4 | |

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

A 2-L, three-necked round-bottomed flask is equipped with an overhead stirrer, thermometer, and addition funnel. Sodium hydroxide (320 g, 8 mol) is dissolved in 500 mL of water, and ethyl diazoacetate (200 g, 1.75 mol) is added dropwise to maintain the reaction temperature between 60°C and 80°C. The exothermic reaction forms a slurry, which is stirred for 1.5 hours before cooling to room temperature.

Purification and Isolation

The crude product is precipitated by pouring the reaction mixture into 2 L of 95% ethanol, followed by decantation. This washing step is repeated five times with 1.5 L of ethanol each time. The precipitate is collected via Büchner filtration, washed sequentially with absolute ethanol (1 L) and ether (1 L), and air-dried to yield 160–184 g of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.

Table 1: Key Parameters for Cyclocondensation Method

| Parameter | Value |

|---|---|

| Ethyl diazoacetate | 200 g (1.75 mol) |

| Sodium hydroxide | 320 g (8 mol) |

| Reaction temperature | 60–80°C |

| Reaction time | 1.5 hours |

| Yield | 160–184 g (85–97% theoretical) |

Acidification and Intermediate Isolation

The disodium salt is converted to its free acid form for subsequent derivatization. This step involves careful acidification with hydrochloric acid:

Procedure

Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (90.37 g, 0.42 mol) is suspended in 100 mL of water and 100 g of crushed ice. Concentrated hydrochloric acid (84 mL, 36–38%) is added dropwise over 45 minutes under ice cooling. The resulting dihydrotetrazine dicarboxylic acid is extracted with dry ether (5 × 200 mL) and isolated as a yellow powder (51.6–53.06 g, 72–74% yield).

| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Dimethyl dihydrotetrazine | Nitrous gases | CH₂Cl₂ | 0–25°C | 1.5 hr | 99% |

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation and Reduction: The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a color change from yellow to pink and vice versa.

Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions with dienophiles or heterodienophiles, forming cycloadducts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitrous gases.

Cycloaddition: Typical conditions involve the use of dienophiles or heterodienophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: The major product is the oxidized form of the tetrazine unit.

Cycloaddition: The major products are cycloadducts formed from the reaction with dienophiles or heterodienophiles.

Scientific Research Applications

Synthesis and Structural Characteristics

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate can be synthesized through several methods. One notable approach involves the reaction of ethyl diazoacetate under basic conditions to yield the desired tetrazine structure. This synthesis allows for high yields and the possibility of further modifications due to the presence of carboxyl groups at positions 3 and 6 of the tetrazine core . The compound typically appears as a bright red crystalline solid.

Medicinal Chemistry

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate has shown promise in medicinal chemistry due to its ability to form derivatives with potential antitumor activities. For example, derivatives synthesized from this compound have been evaluated for their cytotoxicity against various cancer cell lines including SGC-7901 and MCF-7. One such derivative exhibited an IC50 value of 0.57 μM in vitro, indicating strong antitumor potential . Furthermore, in vivo studies demonstrated a significant reduction in tumor weight when tested in xenograft models.

Energetic Materials

The energetic properties of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate and its derivatives have garnered attention for applications in explosives and propellants. The compound exhibits high thermal stability and favorable oxygen balance when forming salts with organic anions. These properties make it suitable for use in formulations requiring controlled energy release . For instance, derivatives such as 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine have been identified as having low sensitivity to impact while still providing significant energy output upon decomposition .

Synthesis of Heterocycles

The compound is extensively utilized in the synthesis of nitrogen-containing heterocycles through inverse electron demand Diels-Alder reactions. This method allows for the efficient formation of complex molecular architectures that are valuable in drug discovery and development . The ability to modify the tetrazine structure further enhances its utility in creating diverse chemical entities.

Fluorescent Materials

Recent studies have explored the use of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate derivatives in developing fluorescent materials. These compounds exhibit intense fluorescence properties that can be tuned by varying substituents on the tetrazine or phenyl rings. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible oxidation and reduction. The tetrazine unit acts as an electron-deficient heterocycle, facilitating cycloaddition reactions with electron-rich dienophiles. This reactivity is exploited in various applications, including the synthesis of complex organic molecules and the development of sensor materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits moderate reactivity in IEDDA reactions, primarily due to its ionic carboxylate groups, which reduce electron deficiency compared to neutral esters. In contrast, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (CAS: 2166-14-5) is highly reactive, enabling rapid ligation with strained dienophiles like norbornenes (second-order rate constants up to 10⁴ M⁻¹s⁻¹) . However, the dimethyl ester is unstable in aqueous or protic solvents, limiting its biomedical applications .

3,6-Bis(methylthio)-1,2,4,5-tetrazine (CAS: ALD00108) shows intermediate reactivity, reacting selectively with electron-rich alkenes to form stable diazines. Its methylthio groups enhance stability but reduce reaction rates compared to dimethyl esters .

Structural and Electronic Modifications

- Dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate (CAS: N/A): Bulky phenyl and propyl groups disrupt conjugation, resulting in non-planar tetrazine rings and reduced reactivity .

- 3,6-Diphenyl-1,2,4,5-tetrazine (CAS: N/A): Aromatic phenyl groups enhance π-stacking in organic semiconductors but reduce electron deficiency, slowing cycloaddition rates compared to carboxylate derivatives .

Research Findings and Data

Kinetic Data for Cycloadditions

- Dimethyl tetrazine-3,6-dicarboxylate reacts with norbornene at k = 2.1 × 10⁴ M⁻¹s⁻¹ in acetonitrile, outperforming 3,6-bis(methylthio)-1,2,4,5-tetrazine (k = 1.5 × 10³ M⁻¹s⁻¹) under identical conditions .

- Disodium tetrazine-3,6-dicarboxylate shows negligible reactivity with unactivated alkenes but forms stable MOFs with Zn²⁺ or Zr⁴⁺ nodes .

Stability Profiles

| Compound | Half-Life in PBS (pH 7.4) |

|---|---|

| Dimethyl tetrazine-3,6-dicarboxylate | <1 hour |

| Disodium tetrazine-3,6-dicarboxylate | >1 week |

| 3,6-Bis(methylthio)-1,2,4,5-tetrazine | 24 hours |

Biological Activity

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a compound belonging to the class of tetrazines, characterized by its unique structure that includes two carboxylate groups. This compound has garnered interest due to its diverse biological activities and potential applications in various fields such as organic synthesis and materials science.

Chemical Structure and Properties

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate features a five-membered heterocyclic ring containing four nitrogen atoms. The presence of two carboxylate groups enhances its solubility in water and reactivity with biological molecules. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate exhibit significant antimicrobial activity. For instance:

- Efficacy Against Microorganisms : Some derivatives have shown effectiveness as biocides against a range of bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Bioorthogonal Chemistry

The compound is utilized in bioorthogonal labeling techniques due to its ability to participate in inverse electron-demand Diels-Alder reactions. This characteristic allows it to react selectively with dienophiles in biological systems without interfering with native biochemical processes. Applications include:

- Targeted Drug Delivery : Functionalized tetrazines can be attached to therapeutic agents for targeted delivery to specific cells or tissues .

- Imaging Techniques : The compound can be employed in imaging applications by labeling biomolecules for visualization in live cells .

Synthesis and Reactivity

The synthesis of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate typically involves several key steps that enhance its reactivity:

- Formation of Dihydrotetrazine : Initial synthesis often yields a dihydrotetrazine intermediate which is then oxidized to form the tetrazine structure.

- Reactivity Studies : Interaction studies have demonstrated that this compound reacts rapidly with various dienophiles under mild conditions .

Case Studies

Several studies have explored the application of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate in different contexts:

- Cycloaddition Reactions : In a study involving the Diels-Alder reaction with norbornene derivatives, disodium 1,2,4,5-tetrazine-3,6-dicarboxylate exhibited high reactivity and selectivity . This reaction was characterized by over 93% conversion efficiency.

| Reaction Component | Conversion Efficiency |

|---|---|

| Norbornene | >93% |

| Other dienophiles | Variable |

Summary of Findings

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a versatile compound with notable biological activities including antimicrobial properties and applications in bioorthogonal chemistry. Its unique structural features facilitate diverse chemical transformations and interactions with biological molecules.

Q & A

Q. Critical Considerations :

- Intermediate 3 degrades in protic solvents; rapid isolation and anhydrous conditions are essential.

- Oxidation must avoid excess nitrous gases to prevent side reactions.

Basic: How is disodium 1,2,4,5-tetrazine-3,6-dicarboxylate characterized structurally and functionally?

Answer:

Structural Characterization :

Q. Functional Characterization :

- Cycloaddition Reactivity : Reacts with electron-rich, neutral, and electron-deficient dienophiles (e.g., enamines, ynamines) in [4+2] inverse electron-demand Diels-Alder (IEDDA) reactions. Reaction rates are 10–100× faster than methylthio-substituted analogs .

- Redox Sensitivity : Reversible oxidation (yellow → pink) in MOF frameworks, confirmed by UV-vis and physisorption .

Advanced: How can disodium 1,2,4,5-tetrazine-3,6-dicarboxylate be integrated into metal-organic frameworks (MOFs) for sensing applications?

Answer:

Methodology :

- Postsynthetic Exchange (PSE) : UiO-66 (Zr-based MOF) is suspended in a solution of dihydrotetrazine dicarboxylate (dhtz ) to replace benzene-1,4-dicarboxylate (bdc) linkers. The dhtz linker’s boat conformation (5.43 Å vs. bdc’s 5.55 Å) allows integration without framework collapse .

- Oxidation to Tetrazine : Exposed to NOₓ gases, dhtz oxidizes to planar tetrazine, causing a colorimetric shift (yellow → pink) due to π→π* transition changes. Reversibility is confirmed by X-ray diffraction and N₂ physisorption .

Q. Applications :

- Optical Sensors : Detects oxidizing gases (e.g., NO, ClO⁻) in ppm ranges under ambient conditions.

- Stability : Retains crystallinity after 10 redox cycles, making it suitable for harsh environments .

Advanced: What mechanistic insights govern the IEDDA reactivity of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate with heterodienophiles?

Answer:

Reaction Mechanism :

- Concerted vs. Stepwise Pathways : Theoretical studies suggest a bicyclic Diels-Alder transition state (TS) forms directly from the tetrazine and dienophile (e.g., enamine), bypassing discrete intermediates. Charge-tagging ESI-MS and ¹H NMR kinetic studies support TS dominance .

- Regioselectivity : Electron-deficient tetrazines favor ortho/meta adducts with unsymmetrical dienophiles. For example, dansyl chloride derivatives ligate selectively at the more reactive site .

Q. Optimization Strategies :

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing dipolar TS.

- Temperature : Reactions proceed at 0–25°C to avoid retro-Diels-Alder decomposition .

Advanced: How can dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylate be synthesized for tailored applications?

Answer:

Synthetic Protocol :

Re-Esterification : Dimethyl dihydrotetrazine dicarboxylate reacts with Al(OEt)₃ to transesterify with longer alkyl chains (e.g., ethyl, propyl).

Oxidation : Dialkyl dihydrotetrazines are dehydrogenated using nitrous gases or MnO₂ to yield fully aromatic esters .

Q. Applications :

- Energetic Materials : Propyl/butyl esters enhance solubility in polymer matrices for click-chemistry crosslinking (e.g., glycidyl azide polymer) .

- Bioorthogonal Probes : Ethyl esters improve cell permeability for in vivo labeling .

Advanced: What contradictions exist in experimental data regarding tetrazine stability under acidic/basic conditions?

Answer:

Contradictions :

- Acidic Conditions : reports degradation of dimethyl tetrazine in HCl, while successfully uses HCl for dihydrotetrazine acidification without decomposition.

Resolution : - Protonation State : The disodium salt () buffers acidity, preventing H⁺-catalyzed ring opening. Neutral esters () lack this protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.